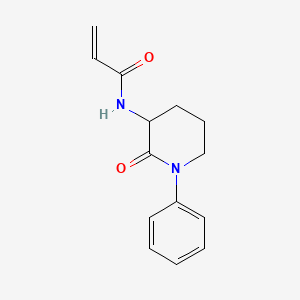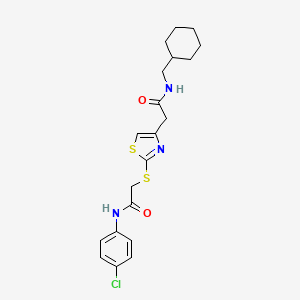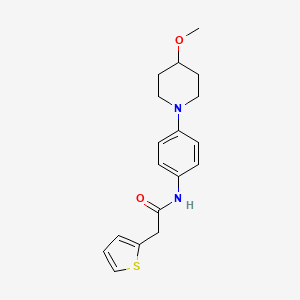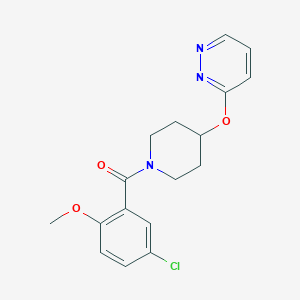![molecular formula C17H15N5O3 B2383169 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421522-03-3](/img/structure/B2383169.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and pyrimidine rings are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions. The dioxole ring is a type of ether, which is generally quite stable but can also participate in certain reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar pyrazole and pyrimidine rings and the nonpolar dioxole ring .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
Research has synthesized novel pyrazolopyrimidines derivatives to evaluate their cytotoxic and 5-lipoxygenase inhibition activities. These compounds have shown promise as anticancer agents against specific cell lines, such as HCT-116 and MCF-7, highlighting their potential in cancer therapy (Rahmouni et al., 2016). Additionally, derivatives of the compound have been investigated for their anti-inflammatory and analgesic properties, with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antiviral Activity
Another area of research has explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles for their remarkable antiavian influenza virus activity. This study identified several compounds with significant antiviral activities against the H5N1 strain, providing a new direction for the development of antiviral drugs (Hebishy et al., 2020).
Antibacterial Agents
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed and synthesized, displaying promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This research illustrates the potential of such compounds in combating bacterial infections (Palkar et al., 2017).
Heterocyclic Chemistry
The compound has been used as a building block for the synthesis of diverse heterocyclic structures, demonstrating its versatility in organic synthesis. This includes the creation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which have applications ranging from materials science to pharmaceuticals (Rahmouni et al., 2014).
Anticancer Drug Development
Further research has focused on the synthesis and evaluation of novel pyrimidiopyrazole derivatives for their antitumor activity. Selected synthesized compounds showed outstanding in vitro antitumor activity against the HepG2 cell line, underscoring their potential in anticancer drug development (Fahim et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10-5-11(2)22(21-10)17-18-7-13(8-19-17)20-16(23)12-3-4-14-15(6-12)25-9-24-14/h3-8H,9H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLAFKCGGYQTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)
![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)
![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)



![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)